Methyl 2-(3-chloro-4-cyanophenyl)acetate: Technical Profile & Applications
Methyl 2-(3-chloro-4-cyanophenyl)acetate: Technical Profile & Applications
This guide provides an in-depth technical analysis of Methyl 2-(3-chloro-4-cyanophenyl)acetate , a specialized intermediate used in the synthesis of next-generation androgen receptor antagonists and other bioactive scaffolds.[1][2][3]
[1][2][3]
Identity & Physicochemical Profile
Methyl 2-(3-chloro-4-cyanophenyl)acetate is a bifunctional aromatic building block characterized by a phenylacetic acid ester core substituted with a chlorine atom at the meta position and a nitrile group at the para position.[1][2][3] Its unique substitution pattern makes it a critical precursor for introducing the 3-chloro-4-cyanophenyl moiety, a pharmacophore known for enhancing binding affinity in androgen receptor (AR) antagonists (e.g., Darolutamide analogs).[1][2][3]
| Property | Specification |
| CAS Registry Number | 496856-45-2 |
| IUPAC Name | Methyl 2-(3-chloro-4-cyanophenyl)acetate |
| Synonyms | Methyl (3-chloro-4-cyanophenyl)acetate; 3-Chloro-4-cyanophenylacetic acid methyl ester |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| SMILES | COC(=O)CC1=CC(Cl)=C(C#N)C=C1 |
| InChI Key | ANUJRPHRZIUHOG-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow low-melting solid or viscous oil |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, DMSO; Insoluble in Water |
| LogP (Predicted) | ~2.2 |
Synthetic Pathways
The industrial synthesis of Methyl 2-(3-chloro-4-cyanophenyl)acetate typically employs a selective hydrolysis strategy starting from commercially available substituted toluenes.[1][2][3] The process requires careful control to differentiate between the aliphatic nitrile (to be hydrolyzed) and the aromatic nitrile (to be preserved).[1][3]
Core Synthesis Workflow (The "Dinitrile" Route)
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Radical Bromination: Radical bromination of 3-chloro-4-methylbenzonitrile using N-bromosuccinimide (NBS) yields the benzyl bromide.[1][2][3]
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Cyanation: Nucleophilic substitution with sodium cyanide (NaCN) introduces the second nitrile group, forming the intermediate 3-chloro-4-cyanophenylacetonitrile.[1][2][3]
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Selective Pinner Reaction/Alcoholysis: The aliphatic nitrile is selectively converted to the methyl ester using methanolic HCl (Pinner conditions), leaving the aromatic nitrile intact due to its lower reactivity under these specific conditions.[3]
Figure 1: Step-wise synthesis via the dinitrile intermediate, highlighting the selective transformation of the aliphatic nitrile.
Applications in Drug Discovery
The 3-chloro-4-cyanophenyl motif is a high-value pharmacophore, particularly in the development of Androgen Receptor (AR) Antagonists .[1][2][3] This specific substitution pattern provides steric bulk (via Chlorine) and electronic withdrawal (via Cyano), which are crucial for locking the ligand into the receptor's ligand-binding domain (LBD).[1][2][3]
Primary Application: AR Antagonist Synthesis (Darolutamide Analogs)
While Darolutamide itself is typically synthesized via a hydrazine intermediate, Methyl 2-(3-chloro-4-cyanophenyl)acetate serves as a versatile precursor for "Next-Gen" analogs where the linker chemistry is modified (e.g., replacing the pyrazole with other heterocycles or altering the alkyl chain).[1][2][3]
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Mechanism: The ester group allows for Claisen condensations or reduction to aldehydes, enabling the construction of heterocycles (pyrazoles, isoxazoles) attached to the phenyl ring.[2]
Figure 2: Divergent synthetic utility of the methyl ester in constructing bioactive scaffolds.[1][2][3]
Handling & Stability Protocols
As a halogenated nitrile ester, this compound requires specific handling protocols to ensure safety and prevent hydrolysis.[2]
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis in the presence of moisture.
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Safety Hazards:
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Analytical Verification:
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1H NMR (CDCl3): Look for the singlet methyl ester peak at ~3.7 ppm and the benzylic methylene singlet at ~3.6 ppm.[3] The aromatic region will show a characteristic 1:1:1 pattern for the 1,3,4-substituted ring.[2]
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IR Spectroscopy: Strong nitrile stretch (~2230 cm⁻¹) and carbonyl stretch (~1740 cm⁻¹).[1][3]
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References
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PubChem. Methyl 2-(3-chloro-4-cyanophenyl)acetate - Compound Summary. National Library of Medicine.[3] Available at: [Link] (Accessed Feb 2026).[1][3]
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European Chemicals Agency (ECHA). Registration Dossier - Phenylacetic Acid Derivatives. Available at: [Link][1][2][3]
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Moilanen, A. M., et al. (2015).[3] Discovery of ODM-201, a new-generation androgen receptor inhibitor targeting resistance mechanisms to androgen signaling-directed prostate cancer therapies.[1][2][3] Scientific Reports.[3] Available at: [Link] (Contextual reference for the 3-chloro-4-cyanophenyl pharmacophore).[1][2][3]
